An In-depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-
An In-depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-
This guide provides a comprehensive technical overview of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a versatile benzofuran derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its emerging role in medicinal chemistry.
Core Compound Identification and Properties
Ethanone, 1-(3-methyl-2-benzofuranyl)- is an aromatic ketone with a benzofuran scaffold. This structural motif is prevalent in many biologically active natural products and synthetic compounds, making it a valuable building block in medicinal chemistry.[1]
Nomenclature and Identifiers
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Systematic Name: Ethanone, 1-(3-methyl-2-benzofuranyl)-[2]
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IUPAC Name: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one[2]
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Synonyms: 1-(3-methyl-benzofuranyl)-Ethanone, 3-Methyl-2-acetylbenzofuran[4]
Physicochemical Properties
A curated summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, purification strategies, and formulation development.
| Property | Value | Source |
| Molecular Weight | 174.2 g/mol | [2][3] |
| Melting Point | 23.5-24.5 °C | [4] |
| Boiling Point | 280.2 °C at 760 mmHg | [4] |
| Appearance | Colorless liquid | [4] |
| Solubility | Water: 189 mg/L at 20°C. Soluble in ethanol, dipropylene glycol, diethyl phthalate, iso-amyl acetate, and benzyl benzoate. | [3] |
| LogP | 2.21 (Predicted) | [4] |
| Refractive Index | 1.579 | [4] |
Spectroscopic Profile
The spectroscopic signature of a molecule is fundamental for its identification and structural elucidation.
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UV-Vis Spectroscopy: The compound exhibits a characteristic absorption maximum at 300 nm, which is attributed to the π→π* electronic transition within the conjugated system of the benzofuran ring and the carbonyl group.[3] The high molar extinction coefficient of 20,905 L mol⁻¹ cm⁻¹ indicates strong light absorption capabilities.[3]
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Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While specific spectra for the parent compound are not detailed in the provided results, the structures of its derivatives have been confirmed using ¹H NMR, ¹³C NMR, and MS, indicating these are standard techniques for its characterization.[1]
Synthesis and Reactivity
The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone is typically achieved through the reaction of an o-hydroxyacetophenone with chloroacetone.[1][3] This method is a well-established route to 2-acyl-3-methylbenzofurans.
General Synthesis Protocol
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The phenoxide ion, generated from the deprotonation of o-hydroxyacetophenone, attacks the electrophilic carbon of chloroacetone. The subsequent intramolecular aldol-type condensation leads to the formation of the benzofuran ring.
Step-by-step Methodology:
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Deprotonation: o-Hydroxyacetophenone is treated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to generate the corresponding phenoxide.
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Nucleophilic Substitution: Chloroacetone is added to the reaction mixture. The phenoxide displaces the chloride ion in an SN2 reaction to form an intermediate ether.
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Cyclization: The reaction mixture is heated to promote the intramolecular cyclization, which is often acid- or base-catalyzed, to yield the final product.
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Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.[1]
The following diagram illustrates the general synthetic workflow.
Caption: General synthesis workflow for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the ketone functional group and the benzofuran ring system.
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Carbonyl Group Reactions: The ketone can undergo a variety of classical carbonyl reactions, including:
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Reactions at the Methyl Group: The methyl group attached to the benzofuran ring can be a site for further functionalization. For instance, bromination using N-bromosuccinimide (NBS) can lead to the formation of bromomethyl derivatives, which are valuable intermediates for further synthesis.[1]
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Electrophilic Aromatic Substitution: The benzene ring of the benzofuran moiety can undergo electrophilic substitution, with the position of substitution being directed by the existing substituents.[1]
Applications and Biological Significance
Ethanone, 1-(3-methyl-2-benzofuranyl)- serves as a key intermediate in the synthesis of more complex molecules in various industries.
Pharmaceutical and Agrochemical Synthesis
This compound is a valuable building block for the synthesis of pharmaceutical drugs and agrochemicals.[4] The benzofuran core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are being actively investigated for their therapeutic potential.[1]
Fragrance Industry
It is also utilized as a fragrance ingredient, likely due to its aromatic nature and reported fruity odor.[4][5]
Research in Drug Discovery
Recent studies have highlighted the potential of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- as anticancer agents.[1][6] A 2024 study published in the International Journal of Molecular Sciences described the synthesis of a series of its derivatives, including brominated compounds, and evaluated their cytotoxic properties against various cancer cell lines.[1][6]
Key findings from this research include:
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Cytotoxicity: Certain brominated derivatives exhibited selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes.[1][6]
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Mechanism of Action: The most promising compounds were found to induce apoptosis in cancer cells.[1][6] Their pro-oxidative effects, leading to an increase in reactive oxygen species, and the inhibition of proinflammatory interleukin 6 (IL-6) release were also observed.[1][6]
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Antibacterial Activity: Some derivatives also showed moderate antibacterial activity against Gram-positive strains.[6]
The following diagram illustrates the reported biological activities of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Caption: Biological activities of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Safety and Handling
While a comprehensive toxicological profile for Ethanone, 1-(3-methyl-2-benzofuranyl)- is not publicly available, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethanone, 1-(3-methyl-2-benzofuranyl)- is a compound of significant interest due to its versatile chemical nature and its role as a precursor to biologically active molecules. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. The demonstrated anticancer and antibacterial activities of its derivatives underscore the potential of the 3-methyl-2-acetylbenzofuran scaffold in future drug discovery efforts. Further research into the biological activities of this compound and its analogues is warranted.
References
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Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
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U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. System of Registries. Retrieved from [Link]
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Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
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Food and Chemical Toxicology. (2021). RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
